molecular formula C6H8Br2O2 B12658417 1,4-Dibromo-2-butenyl acetate CAS No. 64503-11-3

1,4-Dibromo-2-butenyl acetate

Cat. No.: B12658417
CAS No.: 64503-11-3
M. Wt: 271.93 g/mol
InChI Key: ZPTZOBRTOWPGCN-NSCUHMNNSA-N
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Description

1,4-Dibromo-2-butenyl acetate is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of butene, featuring two bromine atoms and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-butenyl acetate can be synthesized through the bromination of 2-buten-1-ol followed by acetylation. The process typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-butenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dibromo-2-butenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-butenyl acetate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution or elimination reactions to occur. These reactions can modify the structure of the compound, leading to the formation of new products with different properties .

Comparison with Similar Compounds

Properties

CAS No.

64503-11-3

Molecular Formula

C6H8Br2O2

Molecular Weight

271.93 g/mol

IUPAC Name

[(E)-1,4-dibromobut-2-enyl] acetate

InChI

InChI=1S/C6H8Br2O2/c1-5(9)10-6(8)3-2-4-7/h2-3,6H,4H2,1H3/b3-2+

InChI Key

ZPTZOBRTOWPGCN-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC(/C=C/CBr)Br

Canonical SMILES

CC(=O)OC(C=CCBr)Br

Origin of Product

United States

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